molecular formula C22H26N4O2 B2940969 N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034419-61-7

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No. B2940969
CAS RN: 2034419-61-7
M. Wt: 378.476
InChI Key: OEIHFBIIBMZNJO-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors and CYP Isoforms

One significant application area for complex molecules similar to "N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide" is their role as chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. The careful in vitro assessment of CYP isoforms' contributions to metabolism is crucial for predicting potential drug-drug interactions when multiple drugs are coadministered. Chemical inhibitors help decipher the involvement of specific CYP isoforms, playing a pivotal role in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

Heterocyclic Chemistry

The molecule is part of the broader family of furan derivatives, which are extensively studied in heterocyclic chemistry for their potential in creating bioactive compounds. Arylmethylidenefuranones, for example, demonstrate a wide range of reactions with C- and N-nucleophiles, leading to the production of various biologically active compounds. Such studies contribute to developing new synthetic pathways and understanding the reactivity of furan derivatives (Kamneva et al., 2018).

Pyrazole Heterocycles

Another research area related to this compound involves the synthesis and study of pyrazole heterocycles. These heterocycles are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis strategies for pyrazole derivatives provide a foundation for developing new drugs and understanding the structure-activity relationships of these compounds (Dar & Shamsuzzaman, 2015).

Biomass Conversion to Furan Derivatives

Furan derivatives like "N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide" also find applications in sustainable chemistry, particularly in converting biomass into valuable chemicals. For instance, the conversion of plant biomass to furan derivatives opens sustainable paths to polymers, functional materials, and fuels. Such research highlights the potential of furan derivatives in replacing non-renewable hydrocarbon sources, underscoring their importance in green chemistry (Chernyshev et al., 2017).

properties

IUPAC Name

N-cyclopentyl-2,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-16-15-20(17(2)28-16)22(27)26(19-5-3-4-6-19)14-13-25-12-9-21(24-25)18-7-10-23-11-8-18/h7-12,15,19H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIHFBIIBMZNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

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